

1-(Dimethylamino)-2-phenylbutan-2-ol chemical properties

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Compound of Interest

Compound Name: **1-(Dimethylamino)-2-phenylbutan-2-ol**

Cat. No.: **B031990**

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Technical Guide: 1-(Dimethylamino)-2-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of **1-(dimethylamino)-2-phenylbutan-2-ol** (CAS No: 5612-61-3), a tertiary amino alcohol. Due to the limited availability of experimental data for this specific compound, this document consolidates information from chemical databases and supplier specifications. Furthermore, a theoretical synthesis protocol based on established organometallic reactions is proposed, accompanied by a detailed workflow diagram. This guide also outlines potential analytical methodologies for the characterization of this compound. It is important to note that, at the time of publication, no specific biological activity or associated signaling pathways for **1-(dimethylamino)-2-phenylbutan-2-ol** have been reported in the scientific literature.

Chemical and Physical Properties

The chemical and physical properties of **1-(dimethylamino)-2-phenylbutan-2-ol** are summarized in Table 1. The data is a compilation of information from various chemical suppliers and databases. Experimental values for properties such as melting point remain

largely unreported, with some sources describing the compound's physical state at room temperature as a brown semi-solid or a colorless oil.

Property	Value	Source(s)
IUPAC Name	1-(dimethylamino)-2-phenylbutan-2-ol	PubChem[1]
Synonym(s)	α -[(Dimethylamino)methyl]- α -ethyl-benzenemethanol	Pharmaffiliates[2]
CAS Number	5612-61-3	PubChem[1]
Molecular Formula	C ₁₂ H ₁₉ NO	PubChem[1]
Molecular Weight	193.29 g/mol	PubChem[1]
Appearance	Brown semi-solid or Colorless oil	Pharmaffiliates[2]
Boiling Point	78-79 °C at 1 Torr	ChemicalBook[3]
Solubility	Soluble in dichloromethane and ethylamine	ChemicalBook[3]
pKa (Predicted)	14.13 ± 0.29	ChemicalBook[3]
Density (Predicted)	0.9645 g/cm ³	ChemicalBook[3]

Theoretical Synthesis Protocol

In the absence of a specific, published experimental protocol for the synthesis of **1-(dimethylamino)-2-phenylbutan-2-ol**, a plausible route is proposed via the Grignard reaction. This method is a well-established approach for the formation of tertiary alcohols from ketones. [4][5][6] The proposed synthesis involves the reaction of 1-(dimethylamino)propan-2-one with phenylmagnesium bromide.

Reaction Scheme:

Proposed Experimental Methodology

Materials:

- 1-(dimethylamino)propan-2-one
- Bromobenzene
- Magnesium turnings
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen gas)

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.
- Grignard Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1-(dimethylamino)propan-2-one in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The

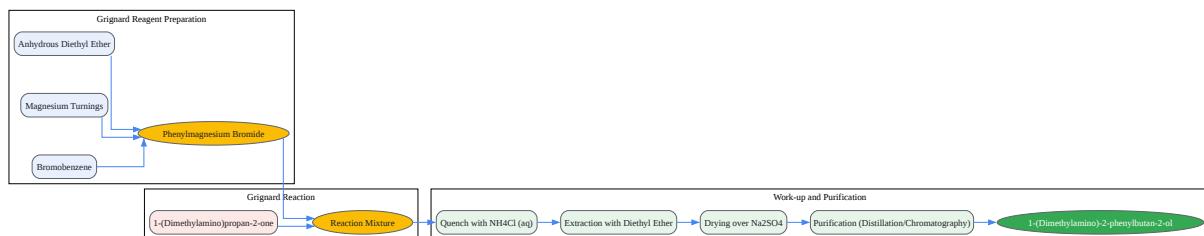
combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

- Purification: The crude **1-(dimethylamino)-2-phenylbutan-2-ol** can be purified by vacuum distillation or column chromatography on silica gel.

Note: This is a theoretical protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Workflow and Diagrams

The proposed synthetic workflow is illustrated in the following diagram.



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Caption: Proposed workflow for the synthesis of **1-(Dimethylamino)-2-phenylbutan-2-ol**.

Analytical Characterization

The structural elucidation and purity assessment of **1-(dimethylamino)-2-phenylbutan-2-ol** would typically involve a combination of spectroscopic and chromatographic techniques.

Table 2: Potential Analytical Methods

Technique	Expected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR: Would provide information on the number and connectivity of protons, with characteristic signals for the dimethylamino, ethyl, and phenyl groups. ¹³ C NMR: Would show the number of unique carbon environments in the molecule.
Infrared (IR) Spectroscopy	Would confirm the presence of key functional groups, such as the O-H stretch of the tertiary alcohol and C-N stretching of the dimethylamino group.
Mass Spectrometry (MS)	Would determine the molecular weight of the compound and provide information on its fragmentation pattern, aiding in structural confirmation.
High-Performance Liquid Chromatography (HPLC)	Can be used to assess the purity of the synthesized compound and for quantitative analysis.

Biological Activity and Signaling Pathways

As of the date of this guide, a thorough search of scientific databases and literature reveals no published studies on the biological activity, pharmacology, or mechanism of action of **1-(dimethylamino)-2-phenylbutan-2-ol**. Consequently, there is no information on any signaling pathways associated with this compound.

Conclusion

1-(Dimethylamino)-2-phenylbutan-2-ol is a tertiary amino alcohol for which there is limited publicly available experimental data. This guide has consolidated the known chemical and physical properties and proposed a theoretical synthetic route based on the Grignard reaction. Further experimental investigation is required to validate the proposed synthesis, fully characterize the compound using modern analytical techniques, and explore its potential biological activities. This document serves as a foundational resource for researchers interested in the study of this particular molecule.

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